molecular formula C13H17ClN2O2 B4414315 N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide CAS No. 6304-05-8

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B4414315
CAS No.: 6304-05-8
M. Wt: 268.74 g/mol
InChI Key: XSNPOGBYLNWCRT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Starting Materials: 4-chloro-2-methylaniline, 2-chloroacetyl chloride, and morpholine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Continuous flow processes: To enhance efficiency and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-chloro-2-methylphenyl)-2-(4-morpholinyl)ethanol.

    Substitution: N-(4-methoxy-2-methylphenyl)-2-(4-morpholinyl)acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-morpholinyl)acetamide
  • N-(4-methylphenyl)-2-(4-morpholinyl)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(4-piperidinyl)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both a chloro-substituted phenyl ring and a morpholine ring, which confer specific chemical and biological properties. This combination makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPOGBYLNWCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328634
Record name STK267365
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-05-8
Record name STK267365
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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